3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential . This particular compound features a unique structure that includes a methoxyphenyl group, a piperidinomethyl group, and a carboxamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the Friedlander condensation reaction, where a synthon such as 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is synthesized first . This synthon is then reacted with reactive methylenes to form the desired isoxazole derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl and piperidinomethyl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other isoxazole derivatives, 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: Known for their antagonistic activity against GABA A receptors.
1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivatives: Studied for their fluorescence properties and potential as luminescent materials.
Properties
Molecular Formula |
C27H28N4O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O3/c1-18-16-23(24-25(30-34-27(24)28-18)20-8-12-22(33-2)13-9-20)26(32)29-21-10-6-19(7-11-21)17-31-14-4-3-5-15-31/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
WSZBEJZCZMCMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)CN5CCCCC5 |
Origin of Product |
United States |
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